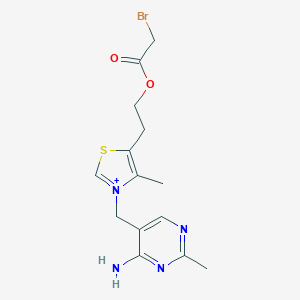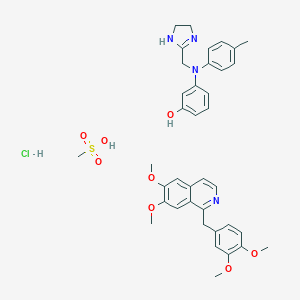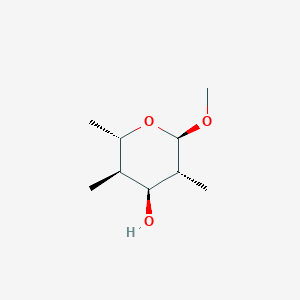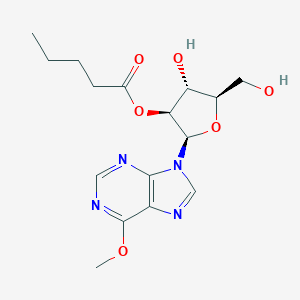
O-Bromoacetylthiamine
Descripción general
Descripción
O-Bromoacetylthiamine: is a derivative of thiamine (vitamin B1) that has been modified by the addition of a bromoacetyl group
Aplicaciones Científicas De Investigación
Chemistry: O-Bromoacetylthiamine is used as a reagent in organic synthesis to study the reactivity of thiamine derivatives and to develop new thiamine-based compounds.
Biology: In biological research, this compound is used to investigate the mechanisms of thiamine transport and metabolism in cells. It can act as an inhibitor of thiamine transport, allowing researchers to study the effects of thiamine deficiency and the role of thiamine in cellular processes .
Industry: In industrial applications, this compound can be used in the synthesis of thiamine derivatives for use in nutritional supplements and fortified foods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Bromoacetylthiamine typically involves the reaction of thiamine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Thiamine+Bromoacetyl bromide→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: O-Bromoacetylthiamine can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The thiamine moiety can participate in redox reactions, although these are less common for the bromoacetyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) can be used to substitute the bromoacetyl group.
Oxidation: Mild oxidizing agents can be used to oxidize the thiamine moiety if required.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiamine derivatives can be formed.
Oxidation Products: Oxidized forms of thiamine or its derivatives.
Mecanismo De Acción
O-Bromoacetylthiamine exerts its effects primarily by interacting with thiamine transporters and enzymes involved in thiamine metabolism. The bromoacetyl group can react with nucleophilic sites on proteins, leading to the inactivation of thiamine transporters and enzymes. This allows researchers to study the effects of thiamine deficiency and the role of thiamine in various biochemical pathways .
Comparación Con Compuestos Similares
Thiamine (Vitamin B1): The parent compound of O-Bromoacetylthiamine, essential for carbohydrate metabolism and neural function.
Benfotiamine: A synthetic S-acyl derivative of thiamine with higher bioavailability, used in the treatment of diabetic complications.
Sulbutiamine: A lipid-soluble thiamine derivative that crosses the blood-brain barrier, used to enhance cognitive function.
Uniqueness: this compound is unique due to its ability to selectively inhibit thiamine transport and metabolism, making it a valuable tool in biochemical research. Unlike other thiamine derivatives, it is specifically designed for experimental use rather than therapeutic applications.
Propiedades
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOUKMXDGTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN4O2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151923 | |
| Record name | O-Bromoacetylthiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117826-71-8 | |
| Record name | O-Bromoacetylthiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117826718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Bromoacetylthiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)


![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)




![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)
